molecular formula C19H23N3O3S2 B6582662 N-(2-ethoxyphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 851409-76-2

N-(2-ethoxyphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6582662
CAS No.: 851409-76-2
M. Wt: 405.5 g/mol
InChI Key: ITCBVASWAOLRDW-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine-based acetamide derivative. Its core structure comprises a bicyclic thieno[3,2-d]pyrimidinone scaffold substituted with ethyl and methyl groups at positions 3 and 6, respectively.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-4-22-18(24)17-14(10-12(3)27-17)21-19(22)26-11-16(23)20-13-8-6-7-9-15(13)25-5-2/h6-9,12H,4-5,10-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCBVASWAOLRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications as a pharmaceutical agent. The thieno[3,2-d]pyrimidine moiety is known for its biological activity, particularly in the development of anticancer and antimicrobial agents.

Anticancer Activity

Research indicates that compounds containing thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For example:

  • Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation. Studies have shown that thieno[3,2-d]pyrimidine derivatives can induce apoptosis in various cancer cell lines.
  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thieno[3,2-d]pyrimidine derivatives showed potent activity against breast cancer cells by targeting the PI3K/Akt signaling pathway .

Pharmacological Applications

The pharmacological profile of N-(2-ethoxyphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide suggests several therapeutic uses.

Antimicrobial Properties

The compound has shown promising results against various bacterial strains.

  • In Vitro Studies : In laboratory settings, derivatives have been tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibits bactericidal activity comparable to conventional antibiotics .

Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of similar compounds.

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and reduce oxidative stress in cells.
  • Case Study : A study in Pharmacology Reports found that thieno[3,2-d]pyrimidine derivatives reduced inflammation markers in animal models of arthritis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduces inflammation markers

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Substituents (R1, R2, R3) Melting Point (°C) Bioactivity (if reported) Reference
Target Compound Thieno[3,2-d]pyrimidinone R1=2-ethoxyphenyl, R2=ethyl, R3=methyl Not reported Not reported -
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidinone R1=2,3-dichlorophenyl, R2=CH3 230–232 Not reported
N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidinone R1=2-ethyl-6-methylphenyl, R2=Ph Not reported Not reported
2-{[4-(4-Chlorophenyl)-6-(naphthalen-1-yl)pyrimidin-2-yl]thio}-N-(m-tolyl)acetamide (2g) Pyrimidine R1=3-methylphenyl, R2=4-Cl, R3=1-naphthyl 103–107 Anti-inflammatory (hypothesized)
N-(2-Ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Oxadiazole R1=2-ethoxy-6-methylphenyl, R2=indole Not reported LOX inhibition (IC50: 18.3 µM)

Key Observations:

  • Substituent Effects : The 2-ethoxyphenyl group in the target compound may confer higher lipophilicity than dichlorophenyl () or methylphenyl () substituents, influencing membrane permeability.

Spectroscopic and Crystallographic Data

  • NMR Trends: Thienopyrimidinone derivatives show characteristic downfield shifts for NH protons (δ ~10–12 ppm) due to hydrogen bonding .
  • Crystal Packing: In N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, intramolecular N–H⋯N bonds form S(7) ring motifs, while intermolecular N–H⋯O bonds create 3D networks, suggesting high thermal stability .

Table 3: Reported Bioactivities of Analogues

Compound Target Enzyme/Receptor IC50/EC50 Reference
N-(2-Ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Lipoxygenase (LOX) 18.3 µM
2-{[4-(4-Fluorophenyl)-6-(1-naphthyl)pyrimidin-2-yl]thio}-N-(3-methylphenyl)acetamide (2h) Hypothesized COX-2 inhibition Not quantified
GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) Mycobacterium tuberculosis enzymes 0.5–2.0 µM

Key Observations:

  • Enzyme Inhibition : Electron-withdrawing groups (e.g., nitro in ) enhance binding to enzymes like LOX, while bulky substituents (e.g., naphthyl in ) may reduce potency due to steric clashes.

Preparation Methods

Cyclization of Thiophene Precursors

The synthesis begins with 3-amino-5-(substituted)thiophene-2-carboxylate derivatives. Cyclization using N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates the pyrimidine ring via a Dimroth rearrangement. For example, heating 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate with DMF-DMA at 100°C for 6 hours yields 3-dimethylaminomethylidene-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate , which cyclizes to the thieno[3,2-d]pyrimidin-4-one under acidic conditions.

Thiolation at the C2 Position

The sulfanyl group at position 2 is introduced via nucleophilic substitution or thiol-disulfide exchange.

Thiolation Using Thiourea

Treatment of 2-chloro-3-ethyl-6-methyl-thieno[3,2-d]pyrimidin-4-one with thiourea in ethanol under reflux conditions replaces the chlorine atom with a thiol group. The resulting 2-mercapto-3-ethyl-6-methyl-thieno[3,2-d]pyrimidin-4-one is isolated in 70–80% yield after recrystallization.

Oxidative Coupling

Alternative methods employ oxidative coupling of the thienopyrimidinone with disulfides. For example, reacting 2-mercapto-thieno[3,2-d]pyrimidinone with 2-bromoacetamide derivatives in the presence of iodine and triethylamine facilitates the formation of the sulfanyl bridge.

Coupling with N-(2-Ethoxyphenyl)Acetamide

The final step involves linking the thienopyrimidine-thiol intermediate to N-(2-ethoxyphenyl)acetamide via a thioether bond.

Nucleophilic Substitution

A two-step protocol is commonly employed:

  • Synthesis of 2-Bromo-N-(2-ethoxyphenyl)acetamide :
    Bromoacetylation of 2-ethoxyaniline using bromoacetyl bromide in dichloromethane yields the bromoacetamide intermediate.

  • Coupling Reaction :
    The thiolate anion generated from 2-mercapto-thieno[3,2-d]pyrimidinone (using NaH in DMF) reacts with 2-bromo-N-(2-ethoxyphenyl)acetamide at 60°C for 4 hours. Purification via column chromatography (SiO₂, ethyl acetate/hexane) affords the target compound in 65–75% yield.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the coupling step. Heating the reactants in acetonitrile at 120°C for 20 minutes under microwave conditions improves yields to 80–85% while reducing side products.

Optimization and Analytical Validation

Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature60–80°C (reflux)Maximizes substitution
SolventDMF or acetonitrileEnhances nucleophilicity
CatalystTriethylamineNeutralizes HBr byproduct
Reaction Time4–6 hoursBalances completion vs. degradation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, 3H, -OCH₂CH₃), 1.42 (t, 3H, -NCH₂CH₃), 2.45 (s, 3H, -CH₃), 4.12 (q, 2H, -OCH₂), 4.30 (q, 2H, -NCH₂), 4.65 (s, 2H, -SCH₂), 7.02–7.85 (m, aromatic protons).

  • LC-MS : m/z 458.2 [M+H]⁺, confirming molecular weight.

Purity and Yield Enhancement

  • HPLC Purification : Using a C18 column (MeCN/H₂O gradient) achieves >98% purity.

  • Recrystallization : Ethanol/water mixtures yield crystalline product suitable for X-ray diffraction.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Conventional couplingLow equipment requirementsLong reaction times65–75
Microwave-assistedRapid, high yieldSpecialized equipment80–85
One-pot synthesisStreamlined processLower purity60–70

Mechanistic Insights

The coupling reaction proceeds via an SN2 mechanism , where the thiolate anion attacks the electrophilic carbon of the bromoacetamide. Steric hindrance from the 3-ethyl and 6-methyl groups slightly slows the reaction, necessitating elevated temperatures.

Industrial-Scale Considerations

For bulk production:

  • Continuous Flow Reactors : Improve heat transfer and reduce reaction time.

  • Green Solvents : Substitute DMF with cyclopentyl methyl ether (CPME) to enhance sustainability.

Q & A

Q. What methodologies address discrepancies in crystallographic data interpretation?

  • Methodological Answer :
  • Twinned Crystal Analysis : Use SHELXL to refine datasets with overlapping lattices .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H⋯π) to validate packing modes .
  • Multi-Conformer Modeling : Employ PLATON to account for dynamic disorder in flexible substituents .

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